![molecular formula C14H20OS B14300518 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane CAS No. 114218-78-9](/img/structure/B14300518.png)
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is an organic compound that belongs to the class of oxepanes, which are seven-membered cyclic ethers The presence of a phenylsulfanyl group attached to the methyl group in the oxepane ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane typically involves the reaction of 2-methyl-2-[(phenylsulfanyl)methyl]oxirane with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding oxepane.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl oxepane.
Substitution: Various substituted oxepane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[(phenylsulfanyl)methyl]oxepane involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxepane ring provides structural stability and can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxirane
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxetane
- 2-Methyl-2-[(phenylsulfanyl)methyl]oxane
Uniqueness
2-Methyl-2-[(phenylsulfanyl)methyl]oxepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs
Eigenschaften
CAS-Nummer |
114218-78-9 |
|---|---|
Molekularformel |
C14H20OS |
Molekulargewicht |
236.37 g/mol |
IUPAC-Name |
2-methyl-2-(phenylsulfanylmethyl)oxepane |
InChI |
InChI=1S/C14H20OS/c1-14(10-6-3-7-11-15-14)12-16-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
KMZABFLKOWXTTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCO1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
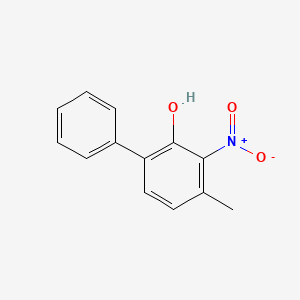
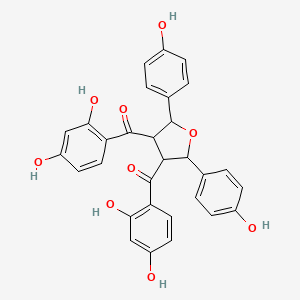
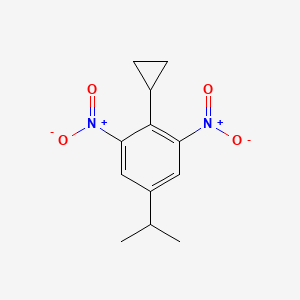

![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
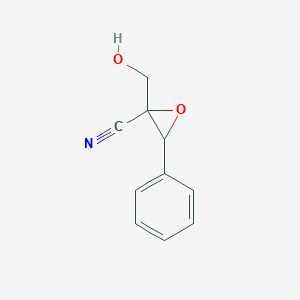

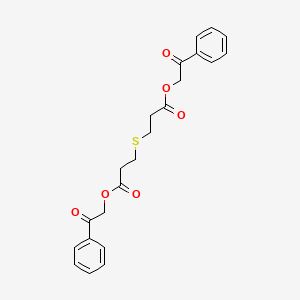
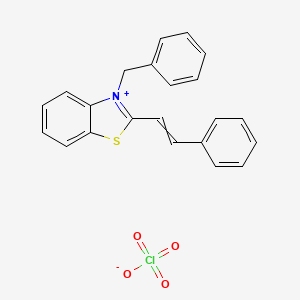
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
